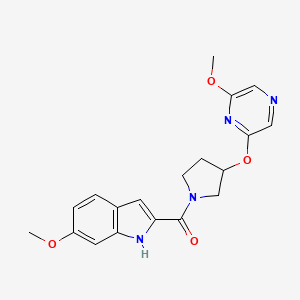

(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Beschreibung

The compound (6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone features a methoxy-substituted indole core linked via a methanone group to a pyrrolidine ring. The pyrrolidine is further substituted at the 3-position with a 6-methoxypyrazine moiety through an ether linkage. This structure combines aromatic heterocycles (indole and pyrazine) with a flexible pyrrolidine scaffold, which may influence its physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-25-13-4-3-12-7-16(21-15(12)8-13)19(24)23-6-5-14(11-23)27-18-10-20-9-17(22-18)26-2/h3-4,7-10,14,21H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWROTTSXKFFBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC(=CN=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, a complex organic compound, belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The specific structure of this compound incorporates methoxy and pyrazinyl functional groups, which enhance its biological activity and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , and it features an indole ring system with a methoxy group at position 6 and a pyrrolidine moiety linked via a methanone bond to a pyrazinyl ether.

Key Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 368.4 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under standard conditions |

The mechanism of action for (6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets such as receptors or enzymes. This interaction modulates their activity, leading to various biological effects. The compound may bind to active sites on proteins or nucleic acids, influencing cellular functions and signaling pathways.

Anticancer Activity

Research indicates that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related indole compounds preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor fibroblasts. This suggests potential applications in cancer therapy.

Case Study:

In vitro studies on similar indole derivatives revealed:

- Compounds 3c, 3f, 3g: Significant antiproliferative activities against A549 lung cancer cells.

- Minimum Inhibitory Concentration (MIC): Some derivatives showed MIC values as low as 0.98 µg/mL against resistant strains like MRSA, indicating strong antibacterial properties alongside anticancer effects .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both bacterial and fungal strains. The presence of methoxy groups and the overall structure suggest potential efficacy in treating infections.

Key Findings:

- Antibacterial Activity: Compounds related to this structure showed MIC values ranging from 1 µg/mL against MRSA to moderate activity against Candida albicans.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | <1 |

| Candida albicans | 7.80 |

| Escherichia coli | Inactive |

Other Biological Activities

Indole derivatives are also known for their anti-inflammatory and antioxidant properties. The interactions with various biological targets suggest potential applications in treating inflammatory diseases and oxidative stress-related conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of this compound is . It features an indole ring system with a methoxy group at position 6 and a pyrrolidine moiety linked via a methanone bond to a pyrazinyl ether. The synthesis typically involves multiple steps, including the formation of the indole core and subsequent functionalization using methods such as the Suzuki–Miyaura coupling reaction, which is advantageous due to its mild conditions and tolerance for various functional groups.

Key Steps in Synthesis:

- Formation of the indole core.

- Functionalization to introduce methoxy and pyrazinyl groups.

- Use of coupling reactions to form the final product.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways .

Table 1: Anticancer Activity of Indole Derivatives

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The presence of methoxy and pyrazinyl groups may enhance the compound's ability to interact with microbial targets, potentially leading to effective treatments against various pathogens .

Study on Cytotoxicity

A recent study investigated the cytotoxic effects of various indole derivatives, including this compound, against human cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner, highlighting their potential as anticancer agents .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related indole compounds against bacterial strains. The findings suggested that these compounds exhibited substantial antibacterial activity, which could be attributed to their structural features that facilitate interaction with bacterial membranes .

Analyse Chemischer Reaktionen

Methoxy Group Reactivity

-

Demethylation : The methoxy groups on indole and pyrazine are susceptible to cleavage using BBr₃ or HBr/AcOH, yielding hydroxyl derivatives for further functionalization .

-

Protection strategies : Methoxy groups remain stable under standard coupling conditions but may require protection during indole nitration or halogenation .

Indole Ring Modifications

-

Electrophilic substitution : The indole C-3 position undergoes bromination or iodination using NBS or I₂ in DMF, though steric hindrance from the 6-methoxy group limits reactivity at C-2 .

-

Oxidative coupling : FeCl₃-catalyzed cross-coupling with quinoxalinones (e.g., 1-methylquinoxalin-2(1H)-one) forms fused heterocycles at the indole C-3 position .

Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Oxidative cross-coupling | FeCl₃ (0.01 M) | CH₃CN, DTBP, 30°C, 24 h | 57–83% | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80°C | 65–78% |

Photochemical/Electrochemical Methods

-

Visible-light-mediated C–H activation enables coupling with aryl boronic acids at the pyrazine ring .

-

Electrochemical dehydrogenation of indole analogs (e.g., indapamide) suggests potential for generating reactive metabolites .

Stability and Degradation Pathways

-

Oxidative instability : The indole ring undergoes dehydrogenation under strong oxidizing conditions (e.g., MnO₂ or DDQ in acetone/CH₂Cl₂) to form dehydro derivatives .

-

Hydrolytic sensitivity : The pyrrolidine-oxy linkage is prone to acid-catalyzed hydrolysis (e.g., HCl in THF/water), necessitating anhydrous storage.

Key Research Findings

Vergleich Mit ähnlichen Verbindungen

Discussion of Similarity Assessment Methods

Q & A

Q. Critical Parameters :

Q. Methodological Answer :

- Docking simulations : Map interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic hotspots (e.g., methoxy groups prone to demethylation) .

- ADMET profiling : Use tools like SwissADME to estimate solubility, permeability, and potential hERG channel inhibition .

- MD simulations : Analyze conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .

Case Study : A 2024 study combined DFT calculations and MD to show that the pyrazine-ether bond resists hydrolysis at physiological pH, supporting in vivo stability .

Advanced: What experimental designs optimize substituent effects on bioactivity?

Methodological Answer :

A systematic SAR approach is recommended:

- Substituent libraries : Synthesize analogs with variations in methoxy positions (indole C6 vs. pyrazine C6) .

- Pharmacophore mapping : Use 3D-QSAR to identify critical hydrogen-bond acceptors (e.g., pyrazine N-atoms) .

- In vitro testing : Prioritize analogs with >10-fold selectivity in target vs. off-target assays (e.g., kinase panels) .

Q. Methodological Answer :

- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies sensitive moieties (e.g., pyrazine-ether hydrolysis) .

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or storage in argon-filled vials at -80°C .

- Analytical monitoring : UPLC-MS/MS tracks degradation products (e.g., free indole or pyrazine fragments) .

Advanced: What methods validate enantiomer-specific activity?

Q. Methodological Answer :

- Chiral resolution : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Circular dichroism (CD) : Compare CD spectra of isolated enantiomers to correlate configuration with activity .

- Crystallography : Co-crystallize active enantiomers with target proteins (e.g., kinases) to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.